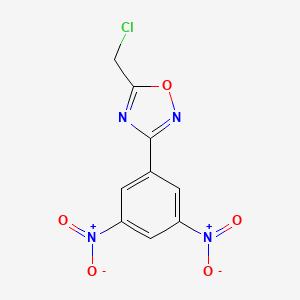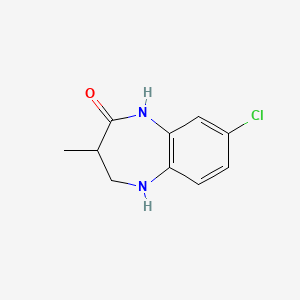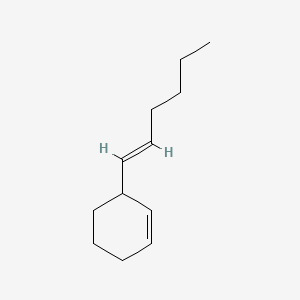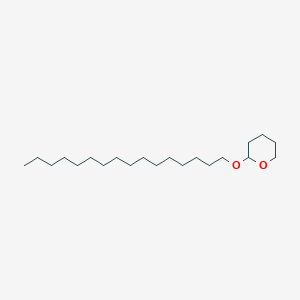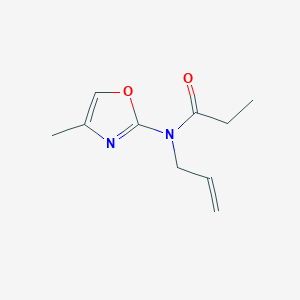phosphaniumolate CAS No. 56121-29-0](/img/structure/B14626950.png)
[(5,9-Diethyl-7-hydroxytridecan-7-yl)oxy](oxo)phosphaniumolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a hydroxy group, diethyl substituents, and a phosphaniumolate moiety, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate typically involves multiple steps, starting with the preparation of the hydroxytridecan-7-yl intermediate. This intermediate is then reacted with diethyl groups under controlled conditions to introduce the diethyl substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of alkyl or aryl derivatives .
Wissenschaftliche Forschungsanwendungen
(5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate involves its interaction with specific molecular targets and pathways. The hydroxy group and phosphaniumolate moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(5,9-Diethyl-7-hydroxytridecan-7-yl)oxy]acetic acid: Similar in structure but with an acetic acid group instead of the phosphaniumolate moiety.
[(5,9-Diethyl-7-hydroxytridecan-7-yl)oxy]propanoic acid: Another similar compound with a propanoic acid group.
Uniqueness
(5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate is unique due to the presence of the phosphaniumolate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
56121-29-0 |
|---|---|
Molekularformel |
C17H35O4P |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(5,9-diethyl-7-hydroxytridecan-7-yl)oxy-oxido-oxophosphanium |
InChI |
InChI=1S/C17H35O4P/c1-5-9-11-15(7-3)13-17(18,21-22(19)20)14-16(8-4)12-10-6-2/h15-16,18H,5-14H2,1-4H3 |
InChI-Schlüssel |
NMCBOTGEWZKAAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC(CC(CC)CCCC)(O)O[P+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



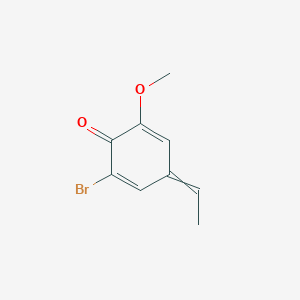

![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
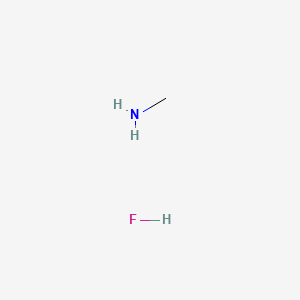
![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)

